molecular formula C10H7ClN2O B1272393 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde CAS No. 60367-52-4

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

Cat. No. B1272393
CAS RN: 60367-52-4
M. Wt: 206.63 g/mol
InChI Key: CCXUATWKEDQRMP-UHFFFAOYSA-N
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Description

The compound 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde is a chemical of interest in various synthetic and medicinal chemistry research areas. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and reactivity, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with moderate to high yields. For instance, a novel method for synthesizing 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a key intermediate of Losartan, was reported with an overall yield of 40% . Similarly, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was prepared through a series of syntheses, indicating the potential for complex synthetic routes in creating such compounds . These methods may provide a foundation for synthesizing the compound of interest.

Molecular Structure Analysis

X-ray diffraction methods have been used to determine the crystal structures of similar compounds, revealing details such as space group, unit cell parameters, and molecular conformation . For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde showed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . This information can be useful in predicting the molecular conformation of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde.

Chemical Reactions Analysis

Compounds similar to 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde have been used as precursors in various chemical reactions. For instance, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes were used in Sonogashira-type cross-coupling reactions . Additionally, 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde was transformed into tricyclic heterocycles via intramolecular 1,3-dipolar cycloaddition reactions . These studies suggest that the compound of interest may also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using various spectroscopic techniques. For example, the infrared spectrum, structural and optical properties, and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provided insights into the vibrational frequencies, molecular stability, and potential sites for electrophilic and nucleophilic attacks . These findings can be used to infer the properties of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde.

Scientific Research Applications

Synthesis of Pyrazolo[4,3-c]pyridines

5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, a closely related compound to 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde, have been utilized as precursors in Sonogashira-type cross-coupling reactions. This process involves the synthesis of 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are then treated to produce 1-phenylpyrazolo[4,3-c]pyridines, a class of compounds with potential applications in various fields of chemistry (Vilkauskaitė, Šačkus, & Holzer, 2011).

Crystal Structure Analysis

Studies on 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have contributed to understanding the crystal structures of certain chemical compounds. X-ray diffraction methods revealed significant insights into the spatial arrangement and bonding interactions of these molecules, informing the broader field of crystallography and molecular design (Xu & Shi, 2011).

Development of Fused Ring Heterocycles

2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde, another related compound, has been a key synthon in synthesizing tricyclic heterocycles. These compounds are created by substituting the chlorine atom with unsaturated thiolate or alkoxide and converting the aldehyde function into 1,3-dipole, resulting in fused ring heterocycles. This synthesis is crucial for constructing biologically active fused heterocycles (Gaonkar & Rai, 2010).

Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines

5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde has been used in the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. These compounds, synthesized through a one-pot multicomponent procedure, are valuable in organic chemistry for their structural diversity and potential biological activity (Palka et al., 2014).

Supramolecular Chemistry and Hydrogen Bonding

The reactivity of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with various reactants leads to the formation of different products, demonstrating the compound's versatility. These reactions contribute to understanding supramolecular chemistry, particularly hydrogen-bonded chains and their role in the molecular assembly (Trilleras et al., 2014).

properties

IUPAC Name

5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-8(6-14)12-10(13-9)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXUATWKEDQRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376928
Record name 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

CAS RN

60367-52-4
Record name 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde
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